2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile
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Overview
Description
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound that features a trifluoromethyl group attached to a benzoxazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with trifluoromethyl-substituted aldehydes in the presence of a suitable catalyst. The reaction is often carried out in methanol as a solvent, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-Methylbenzo[d]oxazol-2-yl)acetonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile imparts unique properties such as increased lipophilicity, enhanced stability, and distinct reactivity patterns. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H5F3N2O |
---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-benzoxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H5F3N2O/c11-10(12,13)6-2-1-3-7-9(6)15-8(16-7)4-5-14/h1-3H,4H2 |
InChI Key |
NNSXTXWPOLGBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C(F)(F)F |
Origin of Product |
United States |
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